![molecular formula C21H22O3 B12599304 2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-62-9](/img/structure/B12599304.png)
2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring and two phenolic groups, which are connected by a methylene bridge. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) typically involves the condensation reaction between furan-2-carbaldehyde and 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The furan ring can be reduced to tetrahydrofuran using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkylated phenolic ethers or esters.
Scientific Research Applications
2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure, which can enhance the thermal and mechanical properties of the materials.
Mechanism of Action
The mechanism of action of 2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan ring may also interact with DNA and proteins, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4,6-dimethylphenol): Lacks the furan ring, making it less reactive in certain chemical reactions.
2,2’-Methylenebisfuran: Contains two furan rings but lacks the phenolic groups, resulting in different chemical and biological properties.
2,2’-Difurylmethane: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) is unique due to the presence of both furan and phenolic groups, which impart a combination of reactivity and stability. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
647859-62-9 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[furan-2-yl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H22O3/c1-12-8-14(3)20(22)16(10-12)19(18-6-5-7-24-18)17-11-13(2)9-15(4)21(17)23/h5-11,19,22-23H,1-4H3 |
InChI Key |
KTWJDNFYNDFLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CO2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


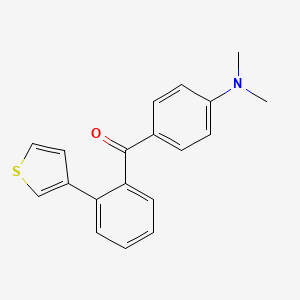

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
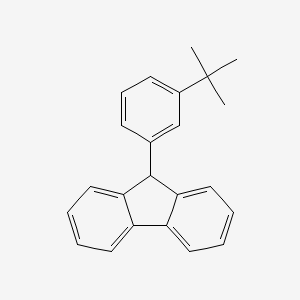
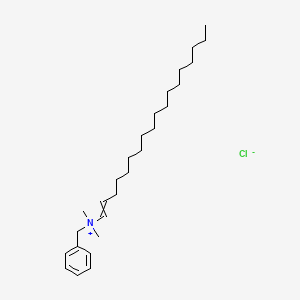
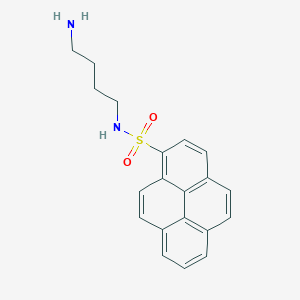
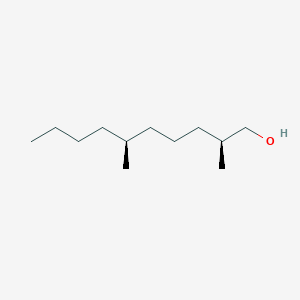

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
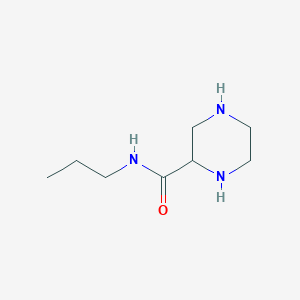
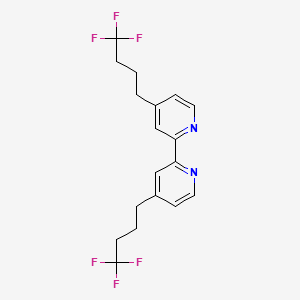
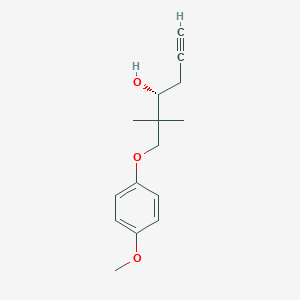
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
